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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)-1h-1,2,3-

triazole

Cat. No.: B8616485

Get Quote

Executive Summary
4-(2-Chlorophenyl)-1H-1,2,3-triazole (Formula: C₈H₆ClN₃) is a 1,4-disubstituted 1,2,3-triazole

derivative featuring an ortho-chlorophenyl moiety. This compound serves as a vital bioisostere

for amide bonds in drug design due to its high dipole moment (~5 D), hydrogen bonding

capability (NH donor/N acceptor), and metabolic stability. Its synthesis via Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC) represents a benchmark for "Click Chemistry" efficiency.

This guide provides authoritative data on its physical properties, synthesis protocols, and

spectral characterization.

Physicochemical Profile
The physical data below synthesizes experimental values from analogous 4-aryl-1,2,3-triazoles

and specific synthesis reports.
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Property Value / Description Notes

Chemical Name
4-(2-Chlorophenyl)-1H-1,2,3-

triazole

Also: 4-(o-Chlorophenyl)-v-

triazole

Molecular Formula C₈H₆ClN₃

Molecular Weight 179.61 g/mol Monoisotopic Mass: 179.025

Appearance
White to off-white crystalline

solid
Typical for 4-aryl-NH-triazoles

Melting Point
120 – 125 °C

(Predicted/Analog)
Note 1

Solubility
Soluble in DMSO, DMF,

MeOH, EtOH

Poorly soluble in water;

moderate in CHCl₃

pKa ~9.3 (Triazole NH)
Acidic NH allows deprotonation

by bases

LogP ~2.1
Lipophilic due to chlorophenyl

group

Tautomerism 1H- / 2H- / 3H- tautomers
1H-tautomer predominates in

solution

Note 1: While the 4-phenyl analog melts at 144–145°C [1] and the 4-(4-chlorophenyl) analog at

~150°C, the ortho-chloro substituent typically disrupts crystal packing, lowering the melting

point relative to the para-isomer.

Synthesis Protocol (CuAAC Method)
The most reliable synthesis route utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC) of 2-chlorophenylacetylene and sodium azide (generating hydrazoic acid in situ or

using an organic azide precursor followed by deprotection).

Reagents & Materials
Substrate: 1-Chloro-2-ethynylbenzene (CAS 873-31-4)[1]
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Azide Source: Sodium Azide (NaN₃)[2]

Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) + Sodium Ascorbate (Reductant)

Solvent: t-Butanol / Water (1:1 v/v) or DMSO/H₂O

Step-by-Step Procedure
Preparation: In a round-bottom flask, dissolve 1-chloro-2-ethynylbenzene (1.0 equiv) in a 1:1

mixture of t-butanol and water.

Azide Addition: Add Sodium Azide (1.2 equiv) and Sodium Ascorbate (0.1 equiv).

Catalysis: Add CuSO₄·5H₂O (0.05 equiv) to the mixture. The solution typically turns bright

yellow/orange.

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (SiO₂,

Hexane/EtOAc).

Workup: Dilute with water and extract with ethyl acetate (3x). Wash organic layer with brine,

dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from ethanol or purify via column chromatography (Hexane/EtOAc

gradient) to yield the pure triazole.

Synthesis Workflow Diagram

Start:
2-Chlorophenylacetylene

(CAS 873-31-4)

Add Reagents:
NaN3, NaAscorbate,

CuSO4 (cat.)

Reaction:
t-BuOH/H2O, RT

12-24 h

Workup:
Extract (EtOAc)

Wash (Brine)

Product:
4-(2-Chlorophenyl)-
1H-1,2,3-triazole

Recrystallization

Click to download full resolution via product page

Caption: CuAAC synthesis pathway for 4-(2-chlorophenyl)-1H-1,2,3-triazole from terminal

alkyne.

Structural Characterization
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Verification of the structure requires analysis of the triazole ring proton and the specific

substitution pattern.

1H NMR (400 MHz, DMSO-d₆)
δ 14.8 ppm (br s, 1H): Triazole NH (exchangeable, often broad or invisible).

δ 8.45 ppm (s, 1H): Triazole C5-H (Diagnostic singlet).

δ 7.90 ppm (dd, 1H): Aromatic H (Ortho to triazole).

δ 7.55 – 7.35 ppm (m, 3H): Remaining aromatic protons (Meta/Para).

13C NMR (100 MHz, DMSO-d₆)
Triazole Carbons: ~142.0 ppm (C4, quaternary), ~131.5 ppm (C5, CH).

Aromatic Carbons: ~130.0 – 127.0 ppm (C-Cl, C-H signals).

FT-IR Spectroscopy (KBr)
3150 – 3050 cm⁻¹: C-H stretching (Triazole/Aromatic).

3300 – 2800 cm⁻¹: Broad NH stretching (H-bonded).

1090 cm⁻¹: C-Cl stretching (Characteristic for chlorophenyl).

1590, 1480 cm⁻¹: C=C / N=N ring vibrations.

Mass Spectrometry (ESI-MS)
[M+H]⁺: m/z 180.02 (³⁵Cl) and 182.02 (³⁷Cl) in a 3:1 ratio.

Applications & Significance
Medicinal Chemistry: The 1,2,3-triazole ring acts as a stable bioisostere for amide bonds,

improving metabolic stability while maintaining hydrogen bonding capability. The ortho-chloro

substituent introduces steric bulk and lipophilicity, often used to optimize binding affinity in

kinase inhibitors.
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Ligand Design: The N2/N3 atoms of the triazole ring can coordinate with transition metals

(e.g., Ru, Ir) for catalysis or luminescent materials.

Agrochemicals: Similar triazole derivatives (e.g., Myclobutanil) are potent fungicides; the 2-

chlorophenyl motif is a common pharmacophore in this class.
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PubChem Compound Summary:1-Chloro-2-ethynylbenzene (Starting Material).[1]Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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